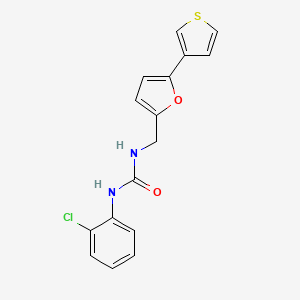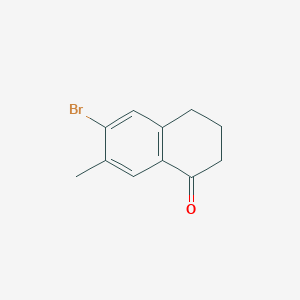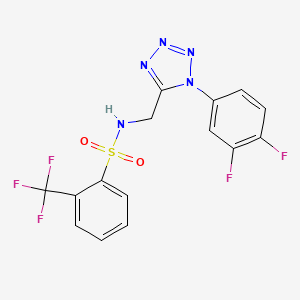
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is a synthetic chemical compound. It is known for its applications in various fields, including organic chemistry, medicinal research, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the reaction of 3,4-dihydroisoquinoline with an appropriate thiazole derivative. The reaction is carried out under controlled conditions, with specific temperatures, solvents, and catalysts used to optimize yield and purity.
Industrial Production Methods: Industrial methods may involve the use of continuous flow reactors to ensure consistent quality and scalability. Advanced techniques such as chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized using reagents such as potassium permanganate, resulting in the formation of various oxidized derivatives.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can modify its structure.
Substitution: : Substitution reactions can occur at various positions on the thiazole and thiophene rings, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, under anhydrous conditions.
Substitution: : Various halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: : Depending on the oxidizing agent and conditions, products can include quinolines and sulfoxides.
Reduction Products: : Reduced analogs with modifications in their ring structures.
Substitution Products: : Varied derivatives with substituted functional groups on the thiazole or thiophene rings.
Scientific Research Applications
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride finds extensive use in scientific research:
Chemistry: : Utilized as a building block in organic synthesis due to its versatile chemical reactivity.
Biology: : Employed in biochemical assays to study enzyme interactions and receptor binding.
Medicine: : Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors. It can bind to these targets, modifying their activity and initiating specific biochemical pathways. The thiazole and thiophene rings often play a critical role in these interactions, providing specificity and affinity.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is unique due to its specific arrangement of the thiazole, thiophene, and isoquinoline moieties, which confer distinct chemical reactivity and biological activity.
Similar Compounds
N-(4-((2,3-dihydroisoquinolin-1-yl)methyl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide
N-(4-((3,4-dihydroisoquinolin-2-yl)methyl)thiazol-2-yl)-2-(furan-2-yl)acetamide
These compounds share some structural similarities but differ in specific functional groups or ring structures, leading to variations in their properties and applications.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2.ClH/c23-18(10-17-6-3-9-24-17)21-19-20-16(13-25-19)12-22-8-7-14-4-1-2-5-15(14)11-22;/h1-6,9,13H,7-8,10-12H2,(H,20,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKCFNDIELSSPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CC4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2800192.png)
![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)
![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/new.no-structure.jpg)
![butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate](/img/structure/B2800196.png)
![[1-(2-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B2800200.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2800201.png)
![(E)-3-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2800203.png)

![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)
![2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2800207.png)
![11-(furan-2-yl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2800208.png)

